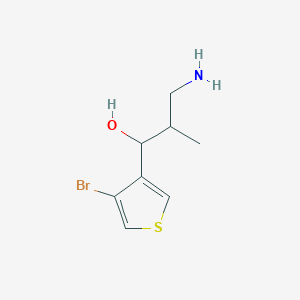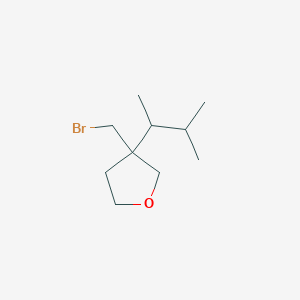
3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered ring ethers. This compound features a bromomethyl group and a 3-methylbutan-2-yl group attached to the oxolane ring. Such compounds are often of interest in organic synthesis and various industrial applications due to their unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Attachment of the 3-Methylbutan-2-yl Group: This step might involve the alkylation of the oxolane ring using a suitable alkyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxolane ring or the bromomethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield alcohols, ethers, or amines, while oxidation could produce aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane can be used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: As a building block for the synthesis of polymers or other advanced materials.
Biological Studies: Investigating its effects on biological systems or its use as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane would depend on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological or chemical systems. The oxolane ring might interact with various molecular targets, influencing pathways involved in the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-(3-methylbutan-2-yl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-3-(2-methylbutan-2-yl)oxolane: Similar structure but with a different alkyl group attached to the oxolane ring.
3-(Bromomethyl)-3-(3-methylpentan-2-yl)oxolane: Similar structure but with a longer alkyl chain.
Uniqueness
3-(Bromomethyl)-3-(3-methylbutan-2-yl)oxolane is unique due to the specific combination of the bromomethyl group and the 3-methylbutan-2-yl group attached to the oxolane ring. This unique structure can impart distinct reactivity and properties compared to other similar compounds.
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
3-(bromomethyl)-3-(3-methylbutan-2-yl)oxolane |
InChI |
InChI=1S/C10H19BrO/c1-8(2)9(3)10(6-11)4-5-12-7-10/h8-9H,4-7H2,1-3H3 |
InChI Key |
NWLCHVAKYKYVBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1(CCOC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


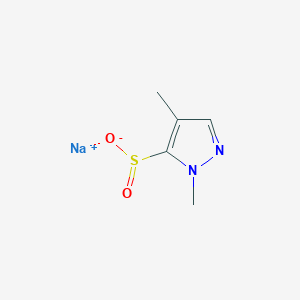
![1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200989.png)
![2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide](/img/structure/B13200992.png)
![3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13201001.png)
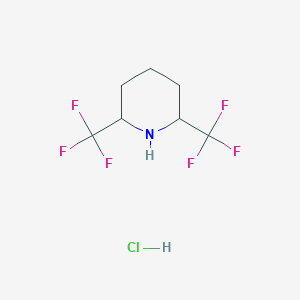
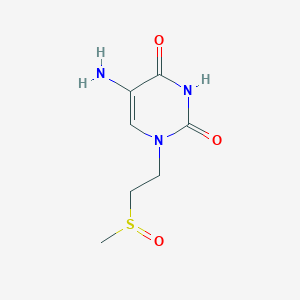
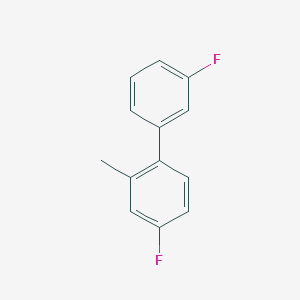
![Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13201027.png)



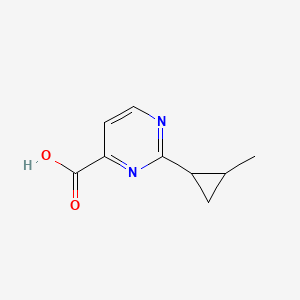
![2-methoxy-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13201051.png)
